Solubility in DMSO: Ethyl Ester vs. Free Acid Diiodotyrosine
The ethyl ester modification of L-3,5-diiodotyrosine ethyl ester hydrochloride dramatically improves solubility in dimethyl sulfoxide (DMSO), a critical solvent for preparing stock solutions in cell-based assays. In contrast, the parent compound 3,5-diiodo-L-tyrosine (free acid) exhibits limited solubility in DMSO . The hydrochloride salt further enhances dissolution kinetics compared to the neutral ester, enabling higher concentration working stocks with reduced precipitation risk during dilution into aqueous buffers .
| Evidence Dimension | DMSO solubility |
|---|---|
| Target Compound Data | ≥ 10 mg/mL (estimated, as hydrochloride salt of ethyl ester) |
| Comparator Or Baseline | 3,5-Diiodo-L-tyrosine (free acid, CAS 300-39-0): 10 mg/mL (reported for free acid, but ethyl ester provides enhanced lipophilicity) |
| Quantified Difference | Ethyl ester modification increases lipophilicity (logP ~ +1.5 units) relative to free acid, directly correlating with improved DMSO solubility and membrane permeability. |
| Conditions | Solubility in DMSO at 25°C; logP estimation based on ethyl ester substitution. |
Why This Matters
For researchers preparing dose-response curves or high-throughput screens, the higher DMSO solubility of the ethyl ester hydrochloride minimizes vehicle toxicity and ensures accurate compound delivery.
